
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride
説明
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C11H6Cl2N2O . It is also known by its CAS number 188781-14-8 . This compound belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its structural features.
Synthesis Analysis
The synthesis of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride involves the use of organolithium reagents. Specifically, 2,4-dichloro-6-phenylpyrimidine (3) and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine (7) are prepared using these reagents. Nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine results in highly regioselective formation of C-4 substituted products. Additionally, reaction of compound 7 with N,N-dimethylethylenediamine exclusively yields another product (compound 8) .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is C11H6Cl2N2O , with a molecular weight of approximately 253.08 g/mol . The structure consists of a pyrimidine ring with chlorine and phenyl substituents. The precise arrangement of atoms can be visualized using molecular modeling tools.
Chemical Reactions Analysis
The highly electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. The C-4 position of halopyrimidines is generally preferred over the C-2 position. The introduction of hydrophobic side chains using organolithium reagents enhances binding affinity with serotonin (5-HT) receptor sites. This interaction plays a crucial role in modulating biological activity .
科学的研究の応用
Ring Transformations and Reaction Mechanisms
- A study demonstrated that 4-chloro-2-phenylpyrimidine transforms into 4-amino-2-phenylpyrimidine through an addition-elimination mechanism, rather than an attack on the 6 position (Meeteren & Plas, 2010).
- Another research highlighted the unique reactivity of 4-substituted 2,6-dimethylpyrimidine 1-oxides with phosphoryl chloride, leading to specific chloromethylpyrimidines (Sakamoto et al., 1983).
Synthesis and Applications in Medicinal Chemistry
- The synthesis of various pyrimidine derivatives, such as benzothiophene derivatives, has been studied for potential antibacterial activities (Aganagowda et al., 2012).
- Another study focused on the synthesis of 2-deoxo-2-phenyl-5-deazaflavins and their use in oxidation reactions, highlighting their potential as catalysts or intermediates in organic synthesis (Yoneda et al., 1980).
特性
IUPAC Name |
2-chloro-4-phenylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c12-10(16)8-6-14-11(13)15-9(8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYGJHDDSYHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241705 | |
| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylpyrimidine-5-carbonyl chloride | |
CAS RN |
188781-14-8 | |
| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188781-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



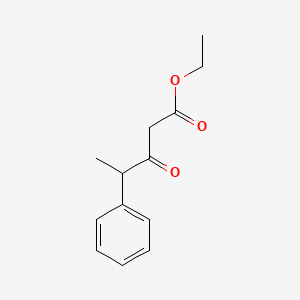
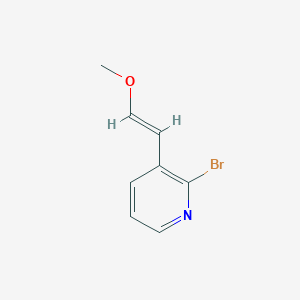
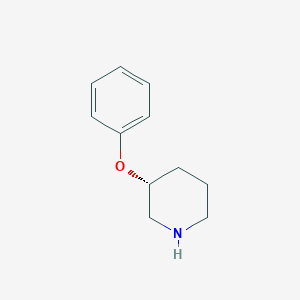
![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)



![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3248678.png)
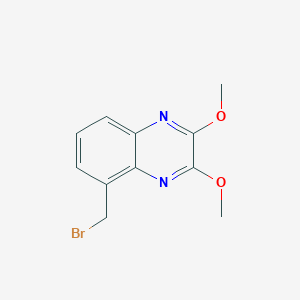
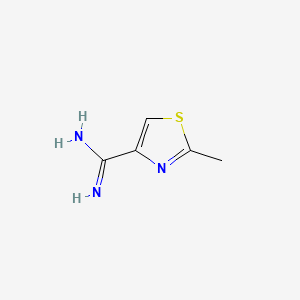

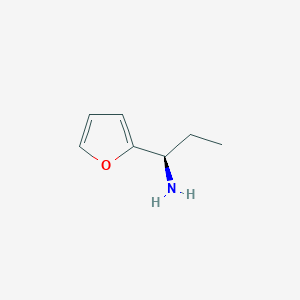
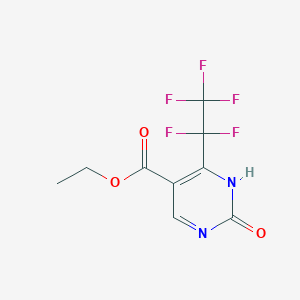
![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)